Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone
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Overview
Description
Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone is an organic compound with the molecular formula C13H16O2 It is characterized by the presence of a cyclopropyl group attached to a ketone functional group, which is further connected to a 2-(2-methoxyphenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2-(2-methoxyphenyl)ethyl magnesium bromide, followed by oxidation to form the ketone. Another method includes the use of cyclopropylcarbinol and 2-(2-methoxyphenyl)ethyl chloride in the presence of a base, followed by oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, while the ketone and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone can be compared with other similar compounds, such as:
Cyclopropyl 2-phenylethyl ketone: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-(2-Methoxyphenyl)ethyl ketone: Lacks the cyclopropyl group, which may influence its stability and interactions.
Cyclopropyl 2-(2-hydroxyphenyl)ethyl ketone: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical behavior and biological activity.
The uniqueness of this compound lies in its combination of the cyclopropyl and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-3-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-13-5-3-2-4-11(13)8-9-12(14)10-6-7-10/h2-5,10H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJAOBADZGAESM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644206 |
Source
|
Record name | 1-Cyclopropyl-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-25-9 |
Source
|
Record name | 1-Cyclopropyl-3-(2-methoxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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